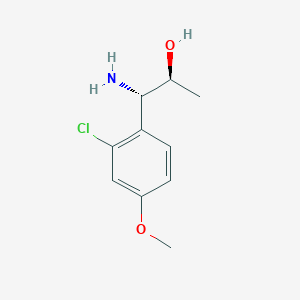

(1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL

Description

This compound is a chiral amino alcohol featuring a 2-chloro-4-methoxyphenyl substituent and a stereospecific (1S,2S) configuration. Its structure combines a halogen (chlorine) and an electron-donating methoxy group on the aromatic ring, which influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(2-chloro-4-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |

InChI Key |

DGEZBCYKMOPYNA-QUBYGPBYSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=C(C=C(C=C1)OC)Cl)N)O |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1)OC)Cl)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and (S)-(-)-1-amino-2-propanol.

Condensation Reaction: The aldehyde group of 2-chloro-4-methoxybenzaldehyde reacts with the amino group of (S)-(-)-1-amino-2-propanol under acidic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired (1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent positioning, halogenation, and stereochemistry. Below is a comparative analysis:

Substituent Impact:

Pharmacological Activity Comparisons

Adrenoceptor Binding Affinity (Based on ):

Compounds with indolyloxy groups (e.g., ) showed moderate α1-/β1-adrenoceptor affinity (IC₅₀: 10–50 μM), attributed to their bulky substituents.

Antiarrhythmic and Spasmolytic Effects:

Indolyloxy derivatives () demonstrated spasmolytic activity (EC₅₀: ~5 μM) due to calcium channel modulation. The target compound’s chloro-methoxyphenyl group could confer similar effects, but its stereochemistry might reduce off-target interactions compared to racemic mixtures .

Stereochemical Influence

The (1S,2S) configuration of the target compound likely enhances enantioselective binding, as seen in ’s (2S)-2-amino-3-phenylpropanol derivatives, which showed higher receptor affinity than their (2R) counterparts. This stereospecificity may improve metabolic stability and therapeutic efficacy .

Biological Activity

(1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL, also known by its CAS number 1336080-35-3, is a chiral compound with significant potential in medicinal chemistry. Its unique structural features include an amino group, a hydroxyl group, and a substituted aromatic ring, which contribute to its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development.

The molecular formula of (1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL is , with a molecular weight of approximately 215.67 g/mol. The compound's structure is characterized by the presence of a chloro and a methoxy group on the aromatic ring, which play crucial roles in its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.67 g/mol |

| CAS Number | 1336080-35-3 |

Mechanisms of Biological Activity

Research indicates that (1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL exhibits various biological activities through interactions with specific enzymes and receptors. The compound has been evaluated for its potential as an inhibitor in several biochemical pathways:

- Enzyme Inhibition : Studies have shown that the compound can modulate enzyme activities through competitive inhibition mechanisms. The presence of the chloro and methoxy groups enhances binding affinity to target enzymes.

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neurological functions.

Research Findings

Several studies have documented the biological effects of (1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL:

-

Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Enterococcus faecalis 75 - Cytotoxicity Studies : In cell viability assays, the compound was tested against HEK293a cells to assess its cytotoxic effects. Results indicated that at concentrations below 50 µM, the compound exhibited minimal toxicity while maintaining potent activity against target enzymes.

- Mechanistic Insights : Further research into the mechanism of action revealed that the compound likely interacts with key residues in enzyme active sites through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory effects on target enzymes involved in metabolic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of (1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL as a potential lead compound for drug development targeting specific diseases linked to dysregulated enzyme activity. The study highlighted:

- Synthetic Pathways : Efficient synthetic routes were developed for producing the compound with high yields and purity.

- Biological Evaluation : Comprehensive biological evaluations confirmed its potential as an effective therapeutic agent in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.